molecular formula C18H16N2O2S B2553587 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 519149-99-6

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2553587
CAS No.: 519149-99-6
M. Wt: 324.4
InChI Key: BMLIGCJBOMKOQC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a phenylthiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Coupling with 4-methoxyphenylacetic acid: The thiazole derivative is then coupled with 4-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation Reaction: The final step involves the amidation reaction where the intermediate product is treated with an amine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: This compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of both methoxyphenyl and phenylthiazolyl groups can enhance its binding affinity to certain molecular targets or improve its solubility and stability.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIGCJBOMKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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